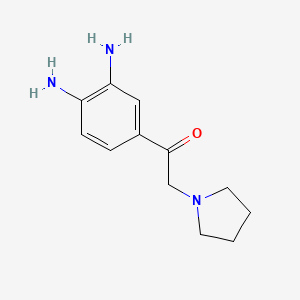
1-(3,4-diaMinophenyl)-2-(pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-DiaMinophenyl)-2-(pyrrolidin-1-yl)ethanone, also known as DMDPE, is a synthetic compound that has been studied for its potential applications in various scientific fields. It has been shown to have a wide range of biochemical and physiological effects, as well as advantages and limitations for its use in laboratory experiments.
Applications De Recherche Scientifique
Forensic Toxicology and Novel Compound Identification :
- A study conducted by (Bijlsma et al., 2015) focused on the identification and characterization of a novel cathinone derivative structurally related to 1-(3,4-diaminophenyl)-2-(pyrrolidin-1-yl)ethanone. This research is significant for forensic laboratories in identifying new psychoactive substances.
High-Performance Polymer Synthesis :
- The work by (Lin et al., 2013) demonstrated the synthesis of high-performance poly(pyrrolone imide)s using a derivative of 1-(3,4-diaminophenyl)-2-(pyrrolidin-1-yl)ethanone. These polymers exhibit excellent thermal properties, making them suitable for various industrial applications.
Crystal Structure Analysis and Hydrogen Bonding Patterns :
- Research by (Balderson et al., 2007) on enaminones closely related to 1-(3,4-diaminophenyl)-2-(pyrrolidin-1-yl)ethanone provided insights into hydrogen-bonding patterns in these compounds. This study aids in understanding the molecular interactions and stability of such compounds.
Applications in Organic Chemistry and Catalysis :
- A study by (Alcaide et al., 2015) explored the metal-free direct cycloaddition reaction of alkynes using 2-(pyridinium-1-yl)-1,1-bis(triflyl)ethanides. The methodology can be useful in synthetic organic chemistry for the creation of novel cyclobutene derivatives.
Metal Complex Formation and Ligand Behavior :
- Research by (Puerta et al., 2008) discussed the formation of a coordinated 2-aminoethylidene ligand containing a pyrrolidin-2-yl ring, derived from compounds similar to 1-(3,4-diaminophenyl)-2-(pyrrolidin-1-yl)ethanone. Such studies are crucial for the development of new materials with specific electronic and structural properties.
Propriétés
IUPAC Name |
1-(3,4-diaminophenyl)-2-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c13-10-4-3-9(7-11(10)14)12(16)8-15-5-1-2-6-15/h3-4,7H,1-2,5-6,8,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEXLRRUIOBBRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)C2=CC(=C(C=C2)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-diaMinophenyl)-2-(pyrrolidin-1-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile](/img/structure/B1433118.png)

![7-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B1433121.png)
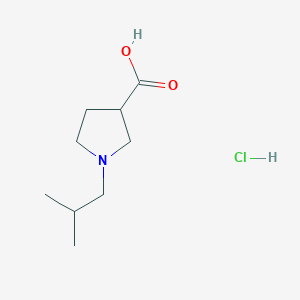
![{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol](/img/structure/B1433124.png)
![6-Oxaspiro[2.5]octan-1-ylmethanamine hydrochloride](/img/structure/B1433125.png)

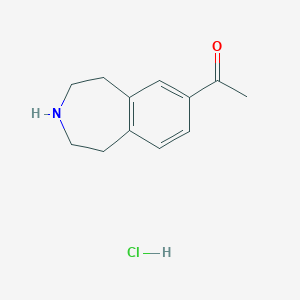
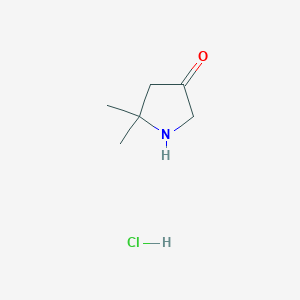
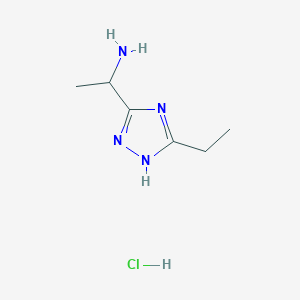
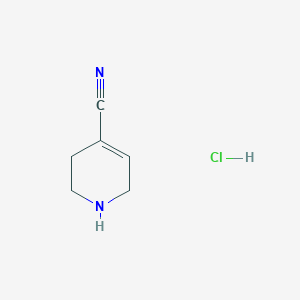
![3-Methoxy-2-methylspiro[3.3]heptan-1-one](/img/structure/B1433136.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine hydrochloride](/img/structure/B1433137.png)
![2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1433140.png)